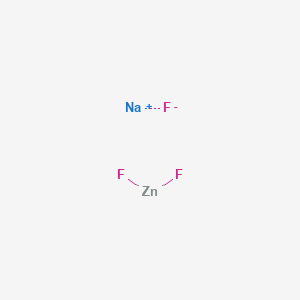

Sodium ZINC fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Zinc Fluoride can be synthesized through several methods. It is commonly produced by reacting zinc with fluorine gas . Additionally, the compound can also be prepared by reacting zinc oxide with hydrofluoric acid . A novel sol–gel synthesis of ZnF2 has also been reported .

Molecular Structure Analysis

Zinc Fluoride exhibits a multitude of physical properties that set it apart from other compounds. It is a white or colorless crystalline solid . The molecular weight of Zinc Fluoride is 103.41 g/mol .

Chemical Reactions Analysis

The reaction between zinc and fluorine gas is as follows: Zn (s) + F2 (g) → ZnF2 (s). The reaction with zinc oxide and hydrofluoric acid is given by: ZnO (s) + 2 HF (aq) → ZnF2 (s) + H2O (l) .

Physical And Chemical Properties Analysis

Zinc Fluoride is a white or colorless crystalline solid with a high melting point of 872°C and boiling point around 1500°C . The substance is noncombustible but releases toxic hydrogen fluoride gas when heated to decomposition . Being an ionic compound, zinc fluoride readily dissolves in water to give a slightly acidic solution, due to the hydrolysis of the Zn2+ and F- ions .

科学的研究の応用

Enamel Rehardening and Demineralization Prevention : An experimental sodium fluoride toothpaste enhanced enamel rehardening and overall protection against demineralization compared to fluoride-free toothpaste and a marketed stannous fluoride-zinc toothpaste (Creeth et al., 2020).

Anti-caries Effects of Sodium Monofluorophosphate Dentifrices with Zinc Citrate : No significant difference in caries increments was found between toothpastes containing sodium monofluorophosphate and zinc citrate compared to zinc-free pastes (Stephen et al., 1988).

Toxicology of Fluoride Compounds : Fatal cases of acute poisoning due to sodium and zinc fluorosilicate have been documented, emphasizing the need for caution in handling these compounds (Lech, 2011).

Oral Bacteria Reduction : Dual Zinc plus Arginine Dentifrices containing sodium fluoride significantly reduced oral bacteria in various mouth locations compared to fluoride alone (Prasad et al., 2018).

Impact on Rat Renal Apoptosis and Cell Cycle : Sodium fluoride induced apoptosis and changes in the rat renal cell cycle, with selenium-zinc preparations showing some antagonistic effects (Yu et al., 2002).

Dietary Fluoride Utilization Influenced by Zinc and Iron : Dietary zinc and iron did not affect fluoride bioavailability based on skeletal uptake in rats (Cerklewski & Ridlington, 1985).

Apoptosis in Mouse Embryonic Stem Cells : Sodium fluoride caused apoptosis in mouse embryonic stem cells through various pathways, highlighting its cytotoxic potential at certain concentrations (Ngoc et al., 2012).

Gingival Health and Dental Plaque Control : A 1450 ppm fluoride/zinc-based dentifrice significantly reduced gingival index and plaque index scores compared to a zinc-free dentifrice (Zhong et al., 2015).

Effects on Zinc, Copper, and Nitrogen Balances : Bed rest and fluoride supplementation affected zinc, copper, and nitrogen balances in healthy males (Krebs et al., 1988).

作用機序

Fluoride ions react with the phosphate groups on the surface of hydroxyapatite, the main mineral component of bones, promoting bone mineralization . Fluoride induces apoptosis (concentration and time-dependent) by increasing oxidative stress-induced lipid peroxidation due to ROS production, thus causing mitochondrial dysfunction and the activation of apoptotic pathways .

Safety and Hazards

将来の方向性

Zinc–air batteries (ZABs) are gaining attention as an ideal option for various applications requiring high-capacity batteries, such as portable electronics, electric vehicles, and renewable energy storage . A novel procedure is proposed for comprehensively recovering zinc fluoride (ZnF2), manganese fluorides [MnFx(x = 2, 3)], manganese dioxide (MnO2), and carbon powder from the electrode powder of spent alkaline batteries .

特性

IUPAC Name |

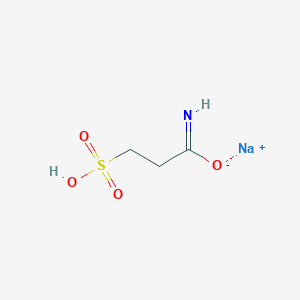

sodium;difluorozinc;fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERXOUHQVZZLFE-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].F[Zn]F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3NaZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)

![[(2S)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B579281.png)

![11H-Benzo[a]fluoren-11-one oxime](/img/structure/B579285.png)